molecular formula C7H8O2 B3431415 Guaiacol CAS No. 9009-62-5

Guaiacol

Cat. No. B3431415
CAS RN: 9009-62-5
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Guaiacol is an organic compound with the formula C6H4(OH)(OCH3). It is a phenolic compound containing a methoxy functional group . It appears as a viscous colorless oil, although aged or impure samples are often yellowish . It occurs widely in nature and is a common product of the pyrolysis of wood . Guaiacol is used as an expectorant and is thought to have disinfectant properties .


Synthesis Analysis

Guaiacol can be synthesized using a natural phenol source and a biomass amine, furfuramine . The synthesis conditions were optimized when the reaction molar ratio of guaiacol, furfuramine, and polyformaldehyde was 1:1:4 . Guaiacol can also be produced by methylation of o-catechol, for example using potash and dimethyl sulfate .


Molecular Structure Analysis

The molecular formula of Guaiacol is C7H8O2 . It is a phenolic compound containing a methoxy functional group .


Chemical Reactions Analysis

Guaiacol can undergo various chemical reactions. For instance, it can be used to synthesize a new type of benzoxazine resin using furfuramine . It can also undergo selective hydrodeoxygenation to produce cyclohexanol .


Physical And Chemical Properties Analysis

Guaiacol is a colorless oil or crystalline solid with a chemical formula of C7H8O2 . It has a molar mass of 124.139 g·mol−1 . It has a density of 1.112 g/cm3 in liquid form and 1.129 g/cm3 in crystal form . It has a melting point of 26–29 °C and a boiling point of 204–206 °C . It is soluble in water, with a solubility of 23.3 g/L at 25 °C .

Safety And Hazards

Guaiacol can cause skin and eye irritation . It can be harmful if swallowed . It is recommended to wear personal protective equipment/face protection when handling Guaiacol . It is also advised to avoid getting it in eyes, on skin, or on clothing .

Future Directions

There is potential for using lignin, an abundant aromatic renewable source rich in guaiacyl units, as a cheap and renewable feedstock to produce guaiacol . This could decrease dependence on fossil resources for producing this important chemical . Another future direction is the selective hydrodeoxygenation of guaiacol to produce cyclohexanol, a nylon precursor, in a carbon-negative and environmentally friendly manner .

properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
Record name O-METHOXYPHENOL
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Product Name

Guaiacol

Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS RN

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
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Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacol
Reactant of Route 2
Guaiacol
Reactant of Route 3
Guaiacol
Reactant of Route 4
Guaiacol
Reactant of Route 5
Guaiacol
Reactant of Route 6
Guaiacol

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